molecular formula C25H34ClN3O4 B249616 N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide

N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide

Katalognummer B249616
Molekulargewicht: 476 g/mol
InChI-Schlüssel: LNXQYHXTUYFJJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells.

Wirkmechanismus

N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide inhibits the activity of BTK, ITK, and TXK by binding to their active sites and preventing their phosphorylation. This results in the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of other anti-cancer drugs. This compound has also been found to have potential in the treatment of autoimmune diseases by inhibiting the activity of B cells and T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide is its high selectivity for BTK, ITK, and TXK. This makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, this compound has some limitations in lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Additionally, the optimal dosage and administration of this compound in humans are still being investigated.

Zukünftige Richtungen

There are several future directions for the research and development of N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide. One direction is the investigation of its potential in combination with other anti-cancer drugs. Another direction is the exploration of its potential in the treatment of other autoimmune diseases. Additionally, the long-term toxicity and side effects of this compound need to be further investigated to ensure its safety for human use.

Synthesemethoden

The synthesis of N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide involves several steps, including the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-(2-ethoxyphenoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with N-(tert-butyl)acetamide to produce this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the activity of BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anti-cancer drugs. It has also been found to have potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C25H34ClN3O4

Molekulargewicht

476 g/mol

IUPAC-Name

N-tert-butyl-2-[4-[(3-chloro-4-morpholin-4-ylanilino)methyl]-2-ethoxyphenoxy]acetamide

InChI

InChI=1S/C25H34ClN3O4/c1-5-32-23-14-18(6-9-22(23)33-17-24(30)28-25(2,3)4)16-27-19-7-8-21(20(26)15-19)29-10-12-31-13-11-29/h6-9,14-15,27H,5,10-13,16-17H2,1-4H3,(H,28,30)

InChI-Schlüssel

LNXQYHXTUYFJJC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)Cl)OCC(=O)NC(C)(C)C

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)Cl)OCC(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.